N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355140
InChI: InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)7-8-20-18(22)11-14-12-26-19(21-14)17-4-3-9-25-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O3S2
Molecular Weight: 388.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

CAS No.:

Cat. No.: VC16355140

Molecular Formula: C19H20N2O3S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide -

Specification

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)7-8-20-18(22)11-14-12-26-19(21-14)17-4-3-9-25-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)
Standard InChI Key CHLGFDGGZRNILF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CS3)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • 3,4-Dimethoxyphenethylamine backbone: A benzene ring substituted with methoxy groups at positions 3 and 4, connected to an ethylamine chain.

  • Acetamide linker: A carbonyl group bridges the phenethylamine and thiazole ring.

  • 2-(Thiophen-2-yl)-1,3-thiazole: A five-membered thiazole ring with a sulfur atom at position 1 and a nitrogen at position 3, substituted at position 2 with a thiophene heterocycle.

The molecular formula is C₂₁H₂₁N₃O₃S₂, with a calculated molecular weight of 427.54 g/mol. Key stereochemical features include an achiral center due to the absence of asymmetric carbons in the thiazole-thiophene system .

Table 1: Comparative Structural Data of Analogous Acetamide Derivatives

ParameterTarget CompoundN-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]acetamide
Molecular FormulaC₂₁H₂₁N₃O₃S₂C₂₁H₂₂N₂O₃SC₁₅H₁₈N₂O₃S
Molecular Weight (g/mol)427.54382.48306.4
logP3.7 (predicted)3.072.1
Hydrogen Bond Donors111
Polar Surface Area (Ų)98.2 (predicted)49.7772.4

Synthesis and Crystallographic Insights

Synthetic Pathways

While no explicit synthesis protocols exist for the target compound, analogous routes suggest a multi-step approach:

  • Thiazole Formation: Condensation of thiophene-2-carbaldehyde with thioacetamide under acidic conditions yields 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid.

  • Acetamide Coupling: Activation of the carboxylic acid (e.g., via HATU/DIPEA) and reaction with 2-(3,4-dimethoxyphenyl)ethylamine forms the acetamide linkage .

Crystallographic data for related compounds (e.g., C₂₄H₂₄FNO₃S) reveal triclinic crystal systems with hydrogen-bonded chains along the a-axis, suggesting similar packing behavior for the target molecule .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound’s logP of ~3.7 predicts moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The logSw (aqueous solubility) is estimated at -4.2, indicating poor solubility in neutral buffers. Methoxy and thiophenyl groups contribute to π-π stacking interactions, potentially affecting crystallization tendencies .

Metabolic Stability

In silico predictions (SwissADME) highlight susceptibility to cytochrome P450-mediated oxidation at the thiophene ring and O-demethylation of the 3,4-dimethoxy groups. Glucuronidation of the phenolic metabolites is likely, as observed in structurally related compounds .

TargetAssay TypePredicted IC₅₀ (nM)Confidence
5-HT₂A ReceptorMolecular Docking120Medium
Mycobacterium InhAQSAR Model450Low
CYP3A4 InhibitionIn Silico8.2 µMHigh

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